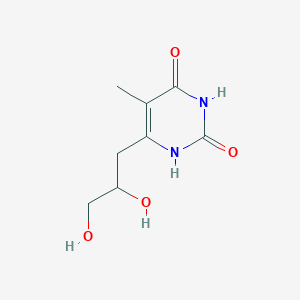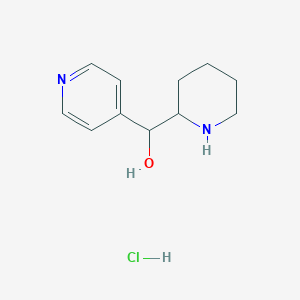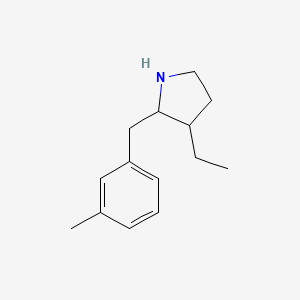![molecular formula C8H11BrO2 B13114322 2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane CAS No. 14420-47-4](/img/structure/B13114322.png)
2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Bromoprop-2-yn-1-yl)oxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C8H11BrO2. It is a brominated derivative of tetrahydropyran, featuring a bromopropynyl group attached to the oxygen atom of the tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Bromoprop-2-yn-1-yl)oxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 3-bromoprop-2-yn-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-((3-Bromoprop-2-yn-1-yl)oxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced products
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid .
Scientific Research Applications
2-((3-Bromoprop-2-yn-1-yl)oxy)tetrahydro-2H-pyran has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive molecules.
Material Science: It is utilized in the preparation of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2-((3-Bromoprop-2-yn-1-yl)oxy)tetrahydro-2H-pyran involves its reactivity due to the presence of the bromopropynyl group. This group can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromopropoxy)tetrahydro-2H-pyran: Similar structure but with a propoxy group instead of a propynyl group.
1-Bromo-3-(tetrahydropyranyloxy)propane: Another brominated derivative with a different substitution pattern
Uniqueness
2-((3-Bromoprop-2-yn-1-yl)oxy)tetrahydro-2H-pyran is unique due to the presence of the bromopropynyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
14420-47-4 |
|---|---|
Molecular Formula |
C8H11BrO2 |
Molecular Weight |
219.08 g/mol |
IUPAC Name |
2-(3-bromoprop-2-ynoxy)oxane |
InChI |
InChI=1S/C8H11BrO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-2,4,6-7H2 |
InChI Key |
ZGTMKRFFNZOFAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC#CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid](/img/structure/B13114241.png)

![(2S,4S)-1-(5-Chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13114250.png)



![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(4-(hydroxymethyl)phenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13114280.png)







